molecular formula C19H21N5O6 B14456522 1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester CAS No. 70311-81-8

1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester

Cat. No.: B14456522
CAS No.: 70311-81-8
M. Wt: 415.4 g/mol
InChI Key: CNRWLCNFLJDBME-UHFFFAOYSA-N
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Description

1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the diazepine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of amino, methyl, and trimethoxyphenyl groups through various organic reactions such as amination, methylation, and aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrimido(4,5-c)-1,2-diazepine Derivatives: Compounds with similar core structures but different functional groups.

    Benzodiazepines: Compounds with similar diazepine rings but different substituents.

Uniqueness

1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

70311-81-8

Molecular Formula

C19H21N5O6

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-7H-pyrimido[4,5-c]diazepine-3-carboxylate

InChI

InChI=1S/C19H21N5O6/c1-24-16-14(17(25)22-19(20)21-16)10(8-11(23-24)18(26)30-5)9-6-12(27-2)15(29-4)13(7-9)28-3/h6-8H,1-5H3,(H3,20,21,22,25)

InChI Key

CNRWLCNFLJDBME-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N1)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC(=N2)N

Origin of Product

United States

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